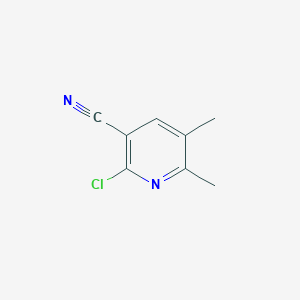

2-Chloro-5,6-dimethylnicotinonitrile

Description

The exact mass of the compound 2-Chloro-5,6-dimethylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5,6-dimethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,6-dimethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVPJDZJIHOUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512415 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65176-93-4 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65176-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5,6-dimethylnicotinonitrile physical and chemical properties

An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes its core physical and chemical properties, reactivity profile, and essential safety protocols to provide actionable insights for laboratory applications.

Core Chemical Identity

2-Chloro-5,6-dimethylnicotinonitrile is a heterocyclic aromatic compound built upon a pyridine core. This structural foundation is functionalized with a chlorine atom, a nitrile group, and two methyl groups, the specific arrangement of which dictates its unique chemical behavior.

The primary identifiers for this compound are cataloged below for unambiguous reference in procurement, documentation, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 65176-93-4 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1][2] |

| Molecular Weight | 166.61 g/mol | [1][2] |

| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |

| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(C#N)c(Cl)nc1C | [1] |

| MDL Number | MFCD11101051 | [1] |

Physicochemical Properties

The compound presents as a solid at standard temperature and pressure.[1] A summary of its key physical properties is presented in the table below. It is important to note that while some properties are empirically determined, others, particularly for specialized reagents, are based on predictive models.

| Property | Value | Notes |

| Physical State | Solid | [1] |

| Flash Point | Not Applicable | [1] |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF, toluene) | Inferred from similar structures.[3] |

The absence of specific melting and boiling point data in publicly available literature is not uncommon for niche chemical building blocks and underscores the importance of in-lab characterization upon receipt.

Chemical Reactivity and Synthetic Profile

The synthetic utility of 2-Chloro-5,6-dimethylnicotinonitrile is derived from the reactivity of its constituent functional groups. The pyridine ring, being electron-deficient, is further influenced by the electron-withdrawing effects of the chloro and nitrile substituents.

Key Reactive Sites:

-

C2-Chlorine Atom: The chlorine atom at the 2-position of the pyridine ring is the primary site for nucleophilic aromatic substitution (SₙAr). This is a cornerstone reaction for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex molecular scaffolds. The reaction is facilitated by the electron-withdrawing nitrile group and the pyridine nitrogen, which stabilize the Meisenheimer intermediate.

-

C3-Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions, respectively.

-

Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

-

-

Pyridine Nitrogen: The lone pair of electrons on the ring nitrogen allows it to act as a base or nucleophile, and it can be quaternized or N-oxidized.[3]

Caption: Standard operating procedure for handling chemical reagents.

Step-by-Step Handling Methodology:

-

Engineering Controls: All manipulations, including weighing and transfers, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [4]2. Personal Protective Equipment:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield. [5] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. [5]3. First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [1] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-4,6-dimethylnicotinonitrile. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. Retrieved from [Link]

Sources

2-Chloro-5,6-dimethylnicotinonitrile CAS number 65176-93-4

An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. 2-Chloro-5,6-dimethylnicotinonitrile, identified by its CAS number 65176-93-4, represents a highly functionalized pyridine derivative poised for versatile applications. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the underlying principles of its reactivity, synthesis, and potential as a key intermediate in drug discovery. The insights herein are curated to empower researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.

Core Physicochemical & Structural Characteristics

2-Chloro-5,6-dimethylnicotinonitrile is a solid organic compound featuring a pyridine ring substituted with a chlorine atom, two methyl groups, and a nitrile functional group. This specific arrangement of substituents dictates its chemical behavior and utility.

| Property | Value | Source(s) |

| CAS Number | 65176-93-4 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |

| Appearance | Solid (Typical for similar compounds) | [2] |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and toluene. | [2] |

| InChI Key | RETJKTAVEQPNMH-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=C(C(=NC(=C1)Cl)C#N)C | [3] |

Spectroscopic Profile: A Structural Elucidation

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its spectroscopic signatures, which is crucial for reaction monitoring and quality control.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, one would expect to observe three distinct signals:

-

A singlet for the aromatic proton at the 4-position, likely in the δ 7.0-8.5 ppm range.

-

Two distinct singlets for the two methyl groups (C5-CH₃ and C6-CH₃), likely in the δ 2.2-2.8 ppm range. The exact chemical shifts would be influenced by their position relative to the other substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are expected:

-

Signals for the six carbons of the pyridine ring. The carbon bearing the chlorine (C2) and the carbon bearing the nitrile group (C3) would be significantly deshielded.

-

A signal for the nitrile carbon (-C≡N), typically found in the δ 115-125 ppm range.

-

Signals for the two methyl carbons, typically in the δ 15-25 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

-

C-H stretching vibrations for the aromatic and methyl protons just above and below 3000 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations within the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show:

-

A molecular ion peak (M⁺) at m/z 166.

-

A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation patterns would likely involve the loss of chlorine (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN).

-

Chemical Reactivity and Synthetic Strategy

The reactivity of 2-Chloro-5,6-dimethylnicotinonitrile is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.

Core Reactivity Principles

The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2][8]

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is the most significant reaction pathway for this molecule. The electron-withdrawing nature of the ring nitrogen and the adjacent nitrile group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.[8][9] Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide range of functionalities.

-

Transformations of the Nitrile Group: The cyano group at the 3-position is a versatile handle for further chemical modifications. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine (using reagents like LiAlH₄) or an aldehyde (using DIBAL-H).

-

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[10]

Caption: Key reactive sites and potential transformations of the title compound.

Plausible Synthetic Routes

The synthesis of 2-Chloro-5,6-dimethylnicotinonitrile can be approached from several precursors. A common and effective strategy involves the chlorination of a corresponding 2-hydroxypyridine derivative.

Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This is a widely employed method for converting 2-pyridones (the tautomeric form of 2-hydroxypyridines) into 2-chloropyridines.

Caption: A plausible two-step workflow for the synthesis of the title compound.

The synthesis of the 2-hydroxypyridine precursor itself can be achieved through multi-component reactions, for instance, by reacting a suitable chalcone with malononitrile and ammonium acetate.[11][12]

Route 2: Sandmeyer Reaction

An alternative, though potentially lower-yielding, route could involve a Sandmeyer reaction starting from 2-amino-5,6-dimethylnicotinonitrile.[13][14] This classic transformation converts a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[14][15][16][17]

Applications in Research and Drug Development

The true value of 2-Chloro-5,6-dimethylnicotinonitrile lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical sector.[18] Its structure is a scaffold that can be elaborated upon to generate libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. For example, Dasatinib, a dual Src/Abl kinase inhibitor, is based on a 2-aminothiazole-5-carboxamide structure.[19] The activated 2-chloro position of our title compound is ideal for reacting with aminothiazole derivatives to rapidly build analogous structures. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The nicotinonitrile scaffold is present in various GPCR modulators. The ability to introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) in the development of new modulators.

-

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and insecticides.[20] The reactivity of this compound makes it a suitable starting point for the synthesis of novel crop protection agents.

Field-Proven Experimental Protocols

The following protocols are standardized, self-validating procedures based on established chemical principles for reactions involving similar substrates.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a typical procedure for displacing the 2-chloro substituent with an amine, a cornerstone reaction for this compound.

Caption: A standardized step-by-step workflow for an SNAr reaction.

Step-by-Step Methodology:

-

Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted nicotinonitrile.

Protocol: Synthesis via Chlorination of 2-Hydroxypyridine Precursor

This protocol details the conversion of the corresponding pyridone to the target 2-chloro compound.[21]

Step-by-Step Methodology:

-

Reagent Charging: In a chemical fume hood, carefully charge a round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).[21]

-

Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask at room temperature with stirring. A small amount of a tertiary amine base (e.g., triethylamine) can be added as a catalyst. Caution: The reaction can be exothermic.[21]

-

Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure 2-Chloro-5,6-dimethylnicotinonitrile.

Safety and Handling

While a specific, detailed SDS for 2-Chloro-5,6-dimethylnicotinonitrile is not widely available, data from structurally similar compounds provide a strong basis for safe handling protocols.[22]

| Hazard Category | Guidance and Precautionary Statements | Source(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |

| Signal Word | Warning | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards). | [22][23][24] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. | [22][24][25] |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [24] |

| First Aid (Skin Contact) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [24] |

| First Aid (Eye Contact) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [24] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [24][25] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [24] |

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile is more than a mere catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, centered on the activated 2-chloro position, provides a reliable entry point for the synthesis of diverse molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reaction protocols is key to unlocking its full potential in the rapid development of novel and functional molecules.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.

- ChemicalBook. 2-CHLORO-5,6-DIMETHYL-3-PYRIDINCARBONITRILE | 65176-93-4.

- Vulcanchem. 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8.

- Synquest Labs. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.

- Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Organic Syntheses. 2-chloronicotinonitrile.

- ECHEMI. 2-CHLORO-5-METHYL-NICOTINONITRILE SDS, 66909-34-0 Safety Data Sheets.

- Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4. Retrieved from

- ChemicalBook. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis.

- Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.

- Benchchem. Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile.

- Wikipedia. Sandmeyer reaction.

- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- SpectraBase. 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum.

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from

-

Sigma-Aldrich. 1,2-Dibromoethane 98 106-93-4. Retrieved from

-

ChemicalBook. 106-93-4 | CAS DataBase. Retrieved from

- Benchchem. A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from

- Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.

- University of Missouri-St. Louis. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

-

Sigma-Aldrich. 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis. Retrieved from

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

ChemScene. 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8. Retrieved from

- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.

-

ChemicalBook. 23726-93-4 | CAS DataBase. Retrieved from

-

ChemicalBook. 106-93-4(1,2-Dibromoethane) Product Description. Retrieved from

-

ResearchGate. (2025, May). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under.... Retrieved from

-

ChemWhat. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8. Retrieved from

- SpectraBase. 2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts.

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

ChemComplete. (2019, November 6). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. Retrieved from

- PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from

Sources

- 1. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4 [sigmaaldrich.com]

- 2. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]

- 3. GSRS [precision.fda.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. nbinno.com [nbinno.com]

- 19. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

Preamble: A Structural Chemist's Perspective on a Versatile Scaffold

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5,6-dimethylnicotinonitrile

In the landscape of medicinal chemistry and materials science, the nicotinonitrile (3-cyanopyridine) framework is a recurring motif of significant interest.[1][2][3] Its inherent electronic properties and capacity for diverse functionalization make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-5,6-dimethylnicotinonitrile .

While extensive peer-reviewed data on this exact molecule is sparse, its structure presents a compelling case study for the application of modern analytical techniques. The strategic placement of a chloro group at the 2-position, a nitrile at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This document serves as a comprehensive technical guide for researchers, outlining the theoretical underpinnings of its structure and providing a validated workflow for its empirical synthesis, characterization, and definitive structural elucidation. We will proceed not by simply listing facts, but by detailing the causal logic behind each analytical choice, ensuring a robust and reproducible approach to understanding this molecule's core identity.

Section 1: Core Molecular Identity and In Silico Prediction

Before embarking on empirical analysis, a foundational understanding is built upon its known identifiers and computationally predicted properties. This in silico approach is a critical first step in modern chemical research, providing a theoretical baseline against which experimental data can be validated.

Chemical and Physical Identifiers

A molecule's identity is anchored by its fundamental properties. 2-Chloro-5,6-dimethylnicotinonitrile is cataloged with the following key identifiers, which ensure unambiguous communication and sourcing in a research context.

| Identifier | Value | Source |

| CAS Number | 65176-93-4 | [4] |

| Molecular Formula | C₈H₇ClN₂ | [4][5] |

| Molecular Weight | 166.61 g/mol | [4][5] |

| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | |

| SMILES | Cc1cc(C)nc(c1C#N)Cl | [5] |

| InChI Key | RETJKTAVEQPNMH-UHFFFAOYSA-N | [5] |

Computational Modeling: Predicting the Ground State

To gain insight into the molecule's three-dimensional geometry, bond parameters, and electronic landscape, Density Functional Theory (DFT) is the computational method of choice, balancing accuracy with computational cost for organic molecules of this size.[6] A typical protocol involves geometry optimization followed by frequency calculations to confirm the structure is at a true energy minimum.[6]

Rationale for Method Selection:

-

Functional (B3LYP or ωB97X-D): These functionals provide a reliable description of electron correlation for main-group organic compounds. ωB97X-D is particularly adept at handling non-covalent interactions, though less critical for this isolated molecule.

-

Basis Set (6-311+G(d,p)): This Pople-style basis set offers a good compromise between flexibility and computational demand. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and chlorine atoms, while polarization functions (d,p) are essential for modeling the non-spherical electron distribution in bonding regions.[6]

Based on this level of theory, we can predict key structural parameters, which serve as hypotheses to be tested by empirical methods like X-ray crystallography.

Section 2: Empirical Workflow for Synthesis and Structural Verification

The definitive characterization of 2-Chloro-5,6-dimethylnicotinonitrile requires its physical synthesis and subsequent analysis using a suite of spectroscopic techniques. The following workflow represents a robust, self-validating system for achieving this.

Logical Synthesis Pathway

A plausible and efficient synthesis route involves the chlorination of the corresponding pyridone precursor. This is a standard and well-documented transformation for converting hydroxylated pyridine rings into their chlorinated analogues, valued for their utility as intermediates in cross-coupling reactions.[7][8]

-

Starting Material: 2-Hydroxy-5,6-dimethylnicotinonitrile.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It is highly effective for this transformation and the byproducts (phosphoric acids) are easily removed during aqueous workup.[8]

-

Reaction: The precursor is refluxed with an excess of POCl₃, often with gentle heating to initiate the reaction, which can be exothermic.[7]

-

Workup & Purification: The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified via column chromatography on silica gel.

Integrated Characterization Workflow

The following diagram outlines the logical flow from a purified compound to its unambiguous structural confirmation. Each step provides a piece of the puzzle, and together they form a coherent and definitive structural proof.

Caption: Integrated workflow for the synthesis and structural elucidation of 2-Chloro-5,6-dimethylnicotinonitrile.

Detailed Spectroscopic Protocols and Expected Data

The following protocols are presented as standard operating procedures for the structural characterization of the target compound.

A. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and investigate fragmentation patterns that support the proposed structure.

-

Protocol:

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[9]

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 250°C at 10°C/min) to ensure proper elution.

-

MS Acquisition: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-300.

-

-

Anticipated Results:

| Feature | Predicted m/z | Interpretation |

| Molecular Ion (M⁺) | 166 / 168 | The two peaks in an ~3:1 ratio are the hallmark of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). This is a critical diagnostic feature. |

| [M-CH₃]⁺ | 151 / 153 | Loss of a methyl radical from the parent ion. |

| [M-Cl]⁺ | 131 | Loss of a chlorine radical. |

| [M-HCN]⁺ | 139 / 141 | Loss of neutral hydrogen cyanide from the nitrile group. |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups present in the molecule.

-

Protocol:

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Anticipated Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~2230-2215 | C≡N stretch | Confirms the presence of the nitrile group.[10] The conjugation with the aromatic ring places it in this specific region. |

| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |

| ~2980-2850 | Aliphatic C-H stretch | Confirms the presence of the two methyl groups. |

| ~1600-1450 | C=C and C=N ring stretches | Characteristic vibrations of the substituted pyridine ring. |

| ~850-750 | C-Cl stretch | Strong evidence for the chloro-substituent. |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the precise connectivity and chemical environment of all hydrogen and carbon atoms. This is the most powerful technique for structural elucidation in solution.

-

Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.[9]

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

-

Experiments:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled experiment.

-

2D NMR (Recommended): HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H connectivity.

-

-

-

Anticipated Spectral Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | ~7.3-7.6 | Singlet (s) | The single aromatic proton at the 4-position. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile and the electron-donating methyl groups. |

| ¹H | ~2.5-2.7 | Singlet (s) | Protons of the C6-methyl group. |

| ¹H | ~2.3-2.5 | Singlet (s) | Protons of the C5-methyl group. Slightly more shielded than the C6-methyl due to its position relative to the electron-withdrawing groups. |

| ¹³C | ~155-160 | Singlet | C2, attached to both nitrogen and chlorine (highly deshielded). |

| ¹³C | ~150-155 | Singlet | C6, attached to nitrogen and a methyl group. |

| ¹³C | ~140-145 | Singlet | C4, the carbon bearing the aromatic proton. |

| ¹³C | ~130-135 | Singlet | C5, attached to a methyl group. |

| ¹³C | ~115-118 | Singlet | C3, the carbon bearing the nitrile group. |

| ¹³C | ~105-110 | Singlet | The carbon of the nitrile group (C≡N). |

| ¹³C | ~20-25 | Quartet (in ¹H-coupled) | Carbon of the C6-methyl group. |

| ¹³C | ~15-20 | Quartet (in ¹H-coupled) | Carbon of the C5-methyl group. |

D. Single-Crystal X-Ray Crystallography

-

Objective: To provide unambiguous, high-resolution 3D structural data, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis, followed by refinement to yield the final atomic coordinates and structural parameters.[11][12]

-

Section 3: Molecular Structure and Its Implications in Drug Discovery

The elucidated structure of 2-Chloro-5,6-dimethylnicotinonitrile reveals features that make it a valuable building block for drug development professionals.

Caption: Relationship between the structural features of 2-Chloro-5,6-dimethylnicotinonitrile and their implications in medicinal chemistry.

The nicotinonitrile scaffold itself is a component of several marketed drugs, including kinase inhibitors.[2] The substituents on this specific molecule offer distinct advantages:

-

The 2-Chloro Group: This is the most significant feature from a synthetic chemist's perspective. It is an excellent leaving group for nucleophilic aromatic substitution and a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or amine functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[13]

-

The 5,6-Dimethyl Groups: These groups contribute to the molecule's lipophilicity, which can be crucial for cell membrane permeability. Furthermore, they provide steric bulk that can be exploited to achieve selective binding to a target protein by occupying specific hydrophobic pockets. They can also serve to block sites that would otherwise be susceptible to metabolic oxidation, potentially improving the compound's pharmacokinetic profile.

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile, while not extensively documented in the literature, represents a molecule of high potential. Its structure can be confidently predicted in silico and definitively confirmed through a systematic workflow employing mass spectrometry, FT-IR, and multi-dimensional NMR. For absolute proof, single-crystal X-ray crystallography remains the ultimate goal. The combination of a reactive chloro handle, a metabolically stable nitrile, and lipophilic methyl groups makes this compound an attractive and versatile intermediate for medicinal chemists aiming to develop next-generation therapeutics. This guide provides the foundational knowledge and actionable protocols for any researcher seeking to synthesize, characterize, and ultimately utilize this promising chemical entity.

References

-

The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 8, 2026, from [Link]

-

Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908–919. Retrieved from [Link]

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

2-CHLORO-4,6-DIMETHYLNICOTINONITRILE - precisionFDA. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6, 1-11. Retrieved from [Link]

-

Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - 1H NMR Spectrum - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

- CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).

-

The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 24). Retrieved from [Link]

-

2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8 • ChemWhat. (n.d.). Retrieved January 8, 2026, from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (2025, November 29). Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]

-

Crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

-

Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

The first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5,6-dimethylnicotinonitrile empirical formula C8H7ClN2

An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Core Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5,6-dimethylnicotinonitrile (C8H7ClN2), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We delve into its fundamental chemical identity, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its reactivity profile. This document further outlines detailed protocols for its analytical characterization and quality control, ensuring its suitability for downstream applications. The guide culminates in a discussion of its strategic application in the synthesis of pharmacologically active agents, particularly kinase inhibitors, highlighting its value to researchers and drug development professionals. All methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Core Identity and Strategic Importance

2-Chloro-5,6-dimethylnicotinonitrile is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The strategic placement of its functional groups—a nucleophilically displaceable chlorine atom, a versatile nitrile group, and two methyl groups on the pyridine core—makes it a highly valuable scaffold. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The chloro-substituent at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for molecular elaboration.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |

| Synonyms | 2-Chloro-3-cyano-5,6-dimethylpyridine | [1] |

| CAS Number | 65176-93-4 | [2][3] |

| Molecular Formula | C₈H₇ClN₂ | [1][2][3] |

| Molecular Weight | 166.61 g/mol | [1][2][3] |

| Structure | N/A | |

| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N | [2] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile is not extensively published, a highly plausible and efficient route can be designed based on well-established transformations of pyridine scaffolds. The most logical approach involves the chlorination of the corresponding 2-hydroxypyridine precursor.

Retrosynthetic Analysis

The key transformation is the conversion of a hydroxyl group to a chloro group, a standard procedure in heterocyclic chemistry. This points to 2-hydroxy-5,6-dimethylnicotinonitrile as the immediate precursor.

Caption: Retrosynthesis of the target compound.

Proposed Synthetic Protocol

This protocol is adapted from a reliable, published procedure for a similar transformation.[4] The underlying principle is the activation of the 2-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) by a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction: 2-hydroxy-5,6-dimethylnicotinonitrile → 2-Chloro-5,6-dimethylnicotinonitrile

Reagents & Equipment:

-

2-hydroxy-5,6-dimethylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Ice-water bath

-

Apparatus for distillation under reduced pressure

-

Standard glassware for workup and filtration

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile and slowly add an excess of phosphorus oxychloride (approx. 5-10 molar equivalents).

-

Heating: Equip the flask with a reflux condenser and heat the mixture gently in an oil bath to approximately 110-120°C. The reaction is typically exothermic and may begin to reflux vigorously.

-

Causality: Heating provides the necessary activation energy. The pyridone oxygen attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into a good leaving group.

-

-

Reflux: Maintain the reflux for 2-3 hours until the reaction is complete (monitorable by TLC or LC-MS).

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully distill the excess POCl₃ under reduced pressure.

-

Trustworthiness: Removing the excess POCl₃ is crucial before aqueous workup, as their reaction is highly exothermic and releases HCl gas.

-

-

Quenching: Cool the dark, viscous residue in an ice bath. Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care behind a safety shield.

-

Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized with a base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~7-8. The product should precipitate as a solid.

-

Isolation: Collect the crude solid product by suction filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The chemical behavior of 2-Chloro-5,6-dimethylnicotinonitrile is dictated by its three primary functional groups, making it a versatile synthetic intermediate.

Caption: Key reactive sites of the molecule.

-

The Chloro Group (Position 2): This is the most significant site for synthetic elaboration. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.

-

The Nitrile Group (Position 3): The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing another point for diversification.

-

Reduced to an aldehyde using reagents like DIBAL-H.

-

-

The Pyridine Nitrogen (Position 1): The lone pair of electrons on the ring nitrogen allows it to act as a base or nucleophile. It can be protonated, alkylated, or oxidized to an N-oxide, which can alter the electronic properties and reactivity of the entire ring system.[5]

Analytical Characterization Workflow

Rigorous analytical control is paramount to ensure the identity, purity, and stability of any chemical intermediate used in drug development. A multi-technique approach is required for full characterization.

Caption: Standard analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase method is standard for molecules of this polarity.[6]

Protocol: Purity Determination by RP-HPLC

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

-

Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create working standards by dilution.

-

Sample Preparation: Dissolve the synthesized sample in acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Data Processing: Purity is calculated using the area percent method from the resulting chromatogram. The retention time should match that of the reference standard.

Spectroscopic Data

The combination of NMR, MS, and FTIR provides unambiguous structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃): Expect three singlets. Aromatic proton (~7.5-8.0 ppm), and two distinct methyl groups (~2.4-2.6 ppm). |

| ¹³C NMR | (100 MHz, CDCl₃): Expect 8 distinct signals corresponding to each carbon atom. Key signals: C≡N (~115 ppm), aromatic carbons (120-160 ppm), and methyl carbons (~15-25 ppm). |

| FTIR | (KBr pellet, cm⁻¹): Strong C≡N stretch (~2230 cm⁻¹), C=C and C=N aromatic stretches (1500-1600 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 166. A characteristic M+2 isotope peak at m/z = 168 with ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine and 2-aminopyrimidine motifs are classic "hinge-binding" elements in a vast number of kinase inhibitors. 2-Chloro-5,6-dimethylnicotinonitrile is an ideal starting material to construct these motifs. The chloro group can be displaced by a primary amine of a second building block in an SNAr reaction, directly forming the crucial 2-aminopyridine core.

A prominent example of a drug class built this way is the dual Src/Abl inhibitor Dasatinib and related compounds, which often feature a 2-aminopyrimidine core that interacts with the kinase hinge region.[7]

Caption: Hypothetical pathway to a kinase inhibitor.

Safety, Handling, and Storage

Proper handling of 2-Chloro-5,6-dimethylnicotinonitrile is essential. The following information is based on data from structurally related compounds and general laboratory safety principles.[3][8][9]

| Aspect | Guideline |

| GHS Hazards | Signal Word: Warning.[3] H302: Harmful if swallowed.[3] Likely to also be classified as causing skin/eye irritation and being harmful upon inhalation based on similar compounds.[9] |

| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[8] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| First Aid | Ingestion: Rinse mouth and seek medical attention.[8] Skin Contact: Wash off immediately with plenty of soap and water.[8] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile represents a strategically important and highly versatile chemical building block. Its well-defined reactivity, particularly the activated 2-chloro position, allows for its efficient incorporation into complex molecular architectures relevant to drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to utilize this compound with confidence. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the value of core scaffolds like 2-Chloro-5,6-dimethylnicotinonitrile in accelerating the discovery pipeline is undeniable.

References

-

2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 , Source: PubChem, URL: [Link]

-

2-chloronicotinonitrile Synthesis Procedure , Source: Organic Syntheses, URL: [Link]

-

2-CHLORO-4,6-DIMETHYLNICOTINONITRILE , Source: precisionFDA, URL: [Link]

-

Mechanism of action and fate of the fungicide chlorothalonil...in biological systems , Source: PubMed, URL: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule , Source: YouTube, URL: [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid, Source: Google Patents, URL

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) , Source: YouTube, URL: [Link]

-

2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts , Source: SpectraBase, URL: [Link]

-

The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery , Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]

-

13.13 Uses of 13C NMR Spectroscopy , Source: NC State University Libraries, URL: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor... , Source: PubMed, URL: [Link]

-

Improved Analytical Methods for Determination of Residues...by Liquid Chromatography-Tandem Mass Spectrometry , Source: ResearchGate, URL: [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4 [sigmaaldrich.com]

- 3. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile

Prepared by a Senior Application Scientist

Abstract

2-Chloro-5,6-dimethylnicotinonitrile, with a molecular weight of 166.61 g/mol , is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and reactivity. Furthermore, it delves into its critical applications as a versatile scaffold and intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound.

Introduction: A Versatile Heterocyclic Intermediate

2-Chloro-5,6-dimethylnicotinonitrile is a substituted pyridine derivative characterized by a strategically functionalized core. The presence of a reactive chlorine atom at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of more complex molecules. Its primary utility lies in its ability to undergo facile nucleophilic aromatic substitution (SNAr) at the C2-chloro position, providing a gateway to introduce diverse functionalities and build molecular complexity. This reactivity profile has positioned it as a key intermediate in the synthesis of various biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2-Chloro-5,6-dimethylnicotinonitrile is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 2-Chloro-5,6-dimethylnicotinonitrile

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |

| CAS Number | 65176-93-4 | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Solid | |

| SMILES | Cc1cc(C#N)c(Cl)nc1C | |

| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Chloro-5,6-dimethylnicotinonitrile. While specific spectra from a single source are not publicly available, a general interpretation based on its structure and data from analogous compounds provides valuable insights.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. Two distinct singlets corresponding to the two methyl groups at the 5- and 6-positions would also be present. The chemical shifts of these peaks provide information about the electronic environment of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region (typically 115-125 ppm). The carbon atoms attached to the chlorine and the nitrogen in the pyridine ring will also have characteristic chemical shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the pyridine ring.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166, with a characteristic isotopic pattern (M+2 peak at m/z 168 with approximately one-third the intensity) due to the presence of the chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5,6-dimethylnicotinonitrile can be achieved through various routes. A common and effective method involves the chlorination of a corresponding hydroxypyridine precursor.

Representative Synthetic Pathway

A plausible and widely used method for synthesizing similar 2-chloronicotinonitriles involves the treatment of the corresponding 2-hydroxynicotinonitrile derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This transformation is a cornerstone of pyridine chemistry.

Caption: General workflow for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile.

Experimental Protocol: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This protocol is a generalized procedure based on established methods for the chlorination of hydroxypyridines.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-Hydroxy-5,6-dimethylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-Hydroxy-5,6-dimethylnicotinonitrile.

-

Addition of Chlorinating Agent: Carefully and slowly add an excess of phosphorus oxychloride (e.g., 3-5 equivalents) to the starting material. The reaction can be exothermic.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-5,6-dimethylnicotinonitrile.

Causality and Trustworthiness: The use of excess POCl₃ ensures the complete conversion of the hydroxypyridine to the chloropyridine. The cautious quenching on ice and subsequent neutralization are critical safety and purification steps to handle the reactive unspent POCl₃ and neutralize the acidic byproducts. Each step, from reaction monitoring with TLC to final purification, provides a self-validating system to ensure the identity and purity of the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-5,6-dimethylnicotinonitrile stems from the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrile group. This makes the C2 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr).

Key Transformations and Role as a Scaffold

The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in building libraries of compounds for drug discovery. For instance, reaction with various primary or secondary amines introduces diverse side chains, which is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Caption: Versatility of 2-Chloro-5,6-dimethylnicotinonitrile in SNAr reactions.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors because the pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[2] The 2-chloronicotinonitrile moiety serves as an excellent starting point for building such inhibitors.

For example, reacting 2-Chloro-5,6-dimethylnicotinonitrile with a suitably functionalized amine can lead to the synthesis of potent inhibitors of protein kinases such as Src and Abl.[3] The dimethylpyridine core can provide a foundation for the molecule, while the introduced amino side chain can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.[4] The nitrile group can also be further elaborated or may contribute to binding interactions. This modular approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR).

Safety and Handling

2-Chloro-5,6-dimethylnicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C2-chloro group to nucleophilic substitution, makes it an ideal starting material for constructing diverse molecular architectures. Its role as a scaffold for kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile building block in their scientific endeavors.

References

- Sigma-Aldrich. (n.d.). 2-Chloro-5,6-dimethylnicotinonitrile.

- Vulcanchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.

- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

- PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile.

- ChemicalBook. (n.d.). 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis.

- ChemScene. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.

- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- SpectraBase. (n.d.). 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile.

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

- ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

- ECHEMI. (n.d.). 2-CHLORO-5-METHYL-NICOTINONITRILE SDS.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylnicotinonitrile AldrichCPR.

- Benchchem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.

- Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.

- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- ResearchGate. (2024). Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.

- PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- ChemicalBook. (n.d.). 2-Chloro-5,6-difluoronicotinonitrile(1309371-71-8) 1H NMR spectrum.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

- PubMed. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors.

- ResearchGate. (n.d.). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.

- YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While specific documented applications and detailed experimental data for this exact molecule are not extensively available in public literature, this document will leverage established chemical principles and data from closely related analogs to provide a robust framework for its synthesis, reactivity, and potential applications.

Molecular Identification and Physicochemical Properties

2-Chloro-5,6-dimethylnicotinonitrile is a solid organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and two methyl groups at the 5- and 6-positions.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile |

| Canonical SMILES | Cc1cc(C#N)c(Cl)nc1C |

| CAS Number | 65176-93-4[1] |

| Molecular Formula | C₈H₇ClN₂[1] |

| Molecular Weight | 166.61 g/mol [1] |

| InChI | 1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3[1] |

| InChIKey | BYVPJDZJIHOUHA-UHFFFAOYSA-N[1] |

Table 2: Predicted and Observed Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid[1] | Sigma-Aldrich[1] |

| Hazard Statements | H302 (Harmful if swallowed) | Sigma-Aldrich[1] |

Synthesis of the Nicotinonitrile Core: A Generalized Approach

While a specific, peer-reviewed synthesis protocol for 2-Chloro-5,6-dimethylnicotinonitrile is not prominently documented, its structure suggests a synthesis strategy based on established methods for constructing substituted nicotinonitriles.[2][3][4][5] A plausible and widely utilized approach involves the cyclocondensation of a suitable enamine or enone with a malononitrile derivative, followed by chlorination.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the dihydropyridine or pyridone precursor, followed by an aromatization/chlorination step.

Caption: Conceptual workflow for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile.

General Experimental Protocol (Hypothetical, based on analogs)

This protocol is a generalized procedure based on the synthesis of similar 2-chloronicotinonitrile derivatives and should be adapted and optimized.[6][7][8]

Step 1: Synthesis of 2-Hydroxy-5,6-dimethylnicotinonitrile

-

To a solution of a suitable β-ketoenamine or an α,β-unsaturated ketone precursor in a high-boiling solvent such as ethanol or dimethylformamide, add an equimolar amount of malononitrile.

-

Add a catalytic amount of a base, such as piperidine or triethylamine, to initiate the condensation reaction.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude 2-hydroxy-5,6-dimethylnicotinonitrile. Further purification can be achieved by recrystallization.

Step 2: Chlorination to 2-Chloro-5,6-dimethylnicotinonitrile

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

-

In a round-bottom flask equipped with a reflux condenser, suspend the 2-hydroxy-5,6-dimethylnicotinonitrile in an excess of phosphorus oxychloride (POCl₃).

-